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Compound of Interest

Compound Name: 4-Chloro-1,1-dimethoxybutane

Cat. No.: B022782 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the key spectroscopic data for the

compound 4-Chloro-1,1-dimethoxybutane (CAS No. 29882-07-3), a versatile intermediate in

the pharmaceutical and fine chemical industries.[1][2] Due to the limited availability of public

experimental spectra, this document presents a combination of predicted and theoretical data

for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such spectra are

provided, alongside a logical workflow for spectroscopic analysis. This guide is intended to

serve as a valuable resource for researchers in compound identification, reaction monitoring,

and quality control.

Chemical Structure and Properties
IUPAC Name: 4-chloro-1,1-dimethoxybutane

Synonyms: 4-Chlorobutyraldehyde dimethyl acetal[3]

CAS Number: 29882-07-3

Molecular Formula: C₆H₁₃ClO₂

Molecular Weight: 152.62 g/mol
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Appearance: Colorless liquid[2]

Boiling Point: 168.3 °C at 760 mmHg

Density: ~1.04 g/cm³[2]

Spectroscopic Data
Note: Experimental spectroscopic data for 4-Chloro-1,1-dimethoxybutane is not widely

available in public databases. The following tables represent predicted NMR data and

theoretical values for IR and MS based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.40 Triplet (t) 1H H-1 (-CH(OCH₃)₂)

~3.60 Triplet (t) 2H H-4 (-CH₂Cl)

~3.32 Singlet (s) 6H H-5 (-OCH₃)

~1.95 Quintet (p) 2H H-3 (-CH₂CH₂Cl)

~1.75 Quintet (p) 2H H-2 (-CH₂CH(OCH₃)₂)

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
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Chemical Shift (δ) ppm Assignment

~104.0 C-1 (-CH(OCH₃)₂)

~53.0 C-5 (-OCH₃)

~45.0 C-4 (-CH₂Cl)

~31.5 C-2 (-CH₂CH(OCH₃)₂)

~26.0 C-3 (-CH₂CH₂Cl)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: Theoretical IR Absorption Data

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

2950-2850 Strong C-H Alkane Stretch

1470-1430 Medium C-H Alkane Bend

1125-1085 Strong C-O
Acetal (C-O-C)

Stretch

800-600 Strong C-Cl Alkyl Halide Stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The monoisotopic mass of C₆H₁₃ClO₂ is 152.0604 Da.

Table 4: Theoretical Mass Spectrometry Fragmentation Data (Electron Ionization)
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m/z Ion Fragment Description

152/154 [C₆H₁₃ClO₂]⁺

Molecular Ion (M⁺), showing

isotopic pattern for Chlorine

(~3:1 ratio)

121/123 [M - OCH₃]⁺ Loss of a methoxy radical

75 [CH(OCH₃)₂]⁺
Alpha-cleavage, characteristic

fragment for a dimethyl acetal

57 [C₄H₉]⁺
Loss of the chloro-acetal

portion

Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a liquid sample

such as 4-Chloro-1,1-dimethoxybutane. Instrument-specific parameters may require

optimization.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of purified 4-Chloro-1,1-
dimethoxybutane in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,

CDCl₃).

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for chemical shift referencing (0 ppm).

Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H NMR spectrum,

followed by the ¹³C NMR spectrum. Standard acquisition parameters for a small organic

molecule should be used.

Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation,

phase correction, and baseline correction to obtain the final spectrum.
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IR Spectroscopy Protocol
Technique: For a liquid sample, the Attenuated Total Reflectance (ATR) or neat thin-film

method is typically used.

ATR Method:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

Acquire a background spectrum of the clean, empty crystal.

Place a single drop of 4-Chloro-1,1-dimethoxybutane directly onto the crystal surface.

Acquire the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹).

Thin-Film Method:

Place one drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr).

Mount the plates in the spectrometer's sample holder.

Acquire the spectrum.

Data Analysis: Identify the major absorption peaks and assign them to the corresponding

functional group vibrations.

Mass Spectrometry Protocol
Ionization Method: Electron Ionization (EI) is a common method for volatile, small organic

molecules.

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

often via direct injection or through a Gas Chromatography (GC-MS) system for separation

and analysis.

Acquisition: The sample is vaporized and bombarded with a high-energy electron beam,

causing ionization and fragmentation.
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Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-

charge (m/z) ratio.

Detection: A detector records the abundance of each ion. The resulting mass spectrum plots

relative intensity versus m/z ratio.

Interpretation: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to

confirm the structure. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be observed for

any chlorine-containing fragments.

Spectroscopic Analysis Workflow
The structural elucidation of an unknown compound or the confirmation of a known structure

like 4-Chloro-1,1-dimethoxybutane follows a logical workflow. The diagram below illustrates

the relationship between different spectroscopic methods and the information they provide.

Mass Spectrometry (MS) Infrared (IR) Spectroscopy Nuclear Magnetic Resonance (NMR)

Acquire Mass Spectrum
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Workflow for Spectroscopic Structural Elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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